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Abstract
ANG1005 is a novel peptide-drug conjugate designed to overcome the blood-brain barrier

(BBB) and deliver paclitaxel to brain tumors. It consists of three molecules of the

chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide

that targets the low-density lipoprotein receptor-related protein 1 (LRP1).[1][2][3] This transport

mechanism allows ANG1005 to cross the BBB and be taken up by tumor cells that overexpress

LRP1.[1][2][4] This document provides detailed protocols for the synthesis of Angiopep-2 via

solid-phase peptide synthesis (SPPS), the subsequent conjugation to paclitaxel to form

ANG1005, and the purification of the final product.

Synthesis of Angiopep-2 via Solid-Phase Peptide
Synthesis (SPPS)
Angiopep-2 is a 19-amino acid peptide with the sequence TFFYGGSRGKRNNFKTEEY.[4] It

can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.
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Reagent Supplier Grade

Fmoc-protected amino acids Various Synthesis Grade

Rink Amide resin Various 100-200 mesh

N,N-Dimethylformamide (DMF) Various Peptide Synthesis Grade

Piperidine Various ACS Grade

Diisopropylethylamine (DIEA) Various Peptide Synthesis Grade

HBTU (2-(1H-benzotriazol-1-

yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Various Peptide Synthesis Grade

Trifluoroacetic acid (TFA) Various Reagent Grade

Triisopropylsilane (TIS) Various Reagent Grade

Dichloromethane (DCM) Various ACS Grade

Acetonitrile (ACN) Various HPLC Grade

Experimental Protocol
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with

20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) by

dissolving it with HBTU and DIEA in DMF. Add the activated amino acid solution to the resin

and allow it to react for 2 hours. Wash the resin with DMF.

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent

amino acid in the Angiopep-2 sequence.

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and

dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting
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groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3

hours.

Peptide Precipitation and Lyophilization: Precipitate the crude peptide by adding cold diethyl

ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Dry the crude

peptide pellet under vacuum and then lyophilize it from a water/acetonitrile mixture.

Synthesis of ANG1005
The synthesis of ANG1005 involves the conjugation of three paclitaxel molecules to the

Angiopep-2 peptide.[5] This is achieved by first activating paclitaxel and then reacting it with the

peptide.

Activation of Paclitaxel
Paclitaxel is first activated by converting it to 2'-NHS-paclitaxel. This is a two-step process

where paclitaxel is reacted with succinic anhydride, followed by activation with N-

hydroxysuccinimide (NHS).

Conjugation of Activated Paclitaxel to Angiopep-2
The amino groups on Angiopep-2 (the N-terminus and the lysine side chains) react with the 2'-

NHS-paclitaxel to form stable ester bonds.[5]

Materials and Reagents
Reagent Supplier Grade

Angiopep-2 - >95% purity

2'-NHS-paclitaxel - Activated ester

Dimethyl sulfoxide (DMSO) Various Anhydrous

Ringer's solution Various pH 7.2

Experimental Protocol
Reaction Setup: Dissolve 1 molar equivalent of Angiopep-2 in a solution of 68% DMSO in

Ringer's solution (pH 7.2).
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Conjugation Reaction: Add a solution of 2'-NHS-paclitaxel to the Angiopep-2 solution.

Incubation: Allow the reaction to proceed for approximately 24 hours at 12°C.[5]

Monitoring: Monitor the progress of the reaction by HPLC. The disappearance of the

Angiopep-2 and 2'-NHS-paclitaxel peaks and the appearance of a major product peak

indicate the formation of ANG1005.[5]

Purification of ANG1005
The crude ANG1005 conjugate is purified using hydrophobic interaction chromatography (HIC),

followed by analytical HPLC to assess purity.

Materials and Reagents
Reagent Supplier Grade

Crude ANG1005 - -

Water Various HPLC Grade

Acetonitrile (ACN) Various HPLC Grade

Trifluoroacetic acid (TFA) Various HPLC Grade

Purification Protocol
Hydrophobic Interaction Chromatography (HIC):

Equilibrate a hydrophobic chromatography column (e.g., pre-packed with 30 RPC resin)

with an appropriate starting buffer.[5]

Load the crude ANG1005 reaction mixture onto the column.

Wash the column to remove unreacted starting materials and impurities.

Elute the ANG1005 conjugate using a suitable gradient of increasing organic solvent

concentration.

Collect fractions and analyze them by analytical HPLC.
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Analytical HPLC:

Column: C18 reverse-phase column.[5]

Mobile Phase A: Water with 0.05% TFA.[1]

Mobile Phase B: Acetonitrile with 0.05% TFA.[1]

Flow Rate: 1 mL/min.[5]

Detection: UV at 229 nm.[5]

Inject the purified fractions and monitor the chromatogram for the ANG1005 peak.

Pool the fractions containing pure ANG1005 and lyophilize to obtain the final product.

Characterization Data
Parameter Method Result

Molecular Weight Mass Spectrometry 5109.14 g/mol

Purity HPLC >95%

Paclitaxel:Peptide Ratio Mass Spectrometry 3:1

Experimental Workflows and Signaling Pathway
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Click to download full resolution via product page

Caption: Workflow for ANG1005 synthesis and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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